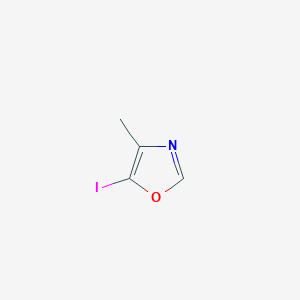

5-Iodo-4-methyl-1,3-oxazole

Description

Properties

Molecular Formula |

C4H4INO |

|---|---|

Molecular Weight |

208.99 g/mol |

IUPAC Name |

5-iodo-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C4H4INO/c1-3-4(5)7-2-6-3/h2H,1H3 |

InChI Key |

NMGCBKLUUVNYIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=N1)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Iodo-4-methyl-1,3-oxazole typically follows a multistep sequence starting from readily available precursors such as acetone oxime or methylated isoxazole derivatives, proceeding through ring formation, functional group transformations, and selective iodination at the 5-position of the oxazole ring.

Detailed Synthetic Route from Acetone Oxime

A well-documented and industrially viable method involves the following key steps:

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Condensation | Acetone oxime | Dissolved in tetrahydrofuran (THF), dropwise addition of butyllithium (n-BuLi), followed by dropwise addition of ethyl 2,2-diethoxyacetate, quenching, extraction, and concentration | 5-(Diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-ol |

| 2 | Aromatization (Acylation) | Product from step 1 | Dissolved in dichloroethane, addition of base (pyridine, triethylamine, potassium tert-butoxide, potassium hydroxide, or diisopropylethylamine), dropwise addition of methanesulfonyl chloride, extraction, washing, concentration | 5-(Diethoxymethyl)-3-methylisoxazole |

| 3 | Iodination | Product from step 2 | Dissolved in acetonitrile, addition of N-iodosuccinimide (NIS), dropwise addition of acid (acetic acid, sulfuric acid, trifluoroacetic acid, or p-toluenesulfonic acid), heating to complete reaction, concentration, extraction, washing | 4-Iodo-3-methylisoxazole-5-formaldehyde |

This method was disclosed in a patent (CN108329279B) and is characterized by simplicity, cost-effectiveness, and suitability for scale-up production.

Reaction Conditions and Optimization

- Molar Ratios : The molar ratio of ethyl 2,2-diethoxyacetate to acetone oxime is maintained between 1:1.8 to 1:2.0 for optimal condensation yield.

- Butyllithium Usage : The molar ratio of ethyl 2,2-diethoxyacetate to n-butyllithium is controlled at approximately 1:4.5–5.0 to ensure complete lithiation.

- Base Selection for Aromatization : Pyridine, triethylamine, potassium tert-butoxide, potassium hydroxide, or diisopropylethylamine are effective bases for the acylation step.

- Acid Choice for Iodination : Acetic acid, sulfuric acid, trifluoroacetic acid, or p-toluenesulfonic acid can be used to facilitate iodination with N-iodosuccinimide.

- Iodination Stoichiometry : The molar ratio of 5-(diethoxymethyl)-3-methylisoxazole to N-iodosuccinimide is typically 1:1.8–2.0.

Alternative Synthetic Approaches

Recent advances in oxazole synthesis have introduced methods involving direct formation of oxazole rings from carboxylic acids and isocyanoacetates using triflylpyridinium reagents. While these methods are efficient for various 4,5-disubstituted oxazoles, specific iodination at the 5-position of 4-methyl oxazole requires additional halogenation steps post-ring formation.

Comparative Data Table of Preparation Conditions

Research Discoveries and Notes

- The iodination step using N-iodosuccinimide in acetonitrile with acid catalysis is critical for regioselective introduction of iodine at the 5-position of the oxazole ring.

- The sequence ensures retention of the methyl substituent at the 4-position while introducing the iodine at the 5-position without over-iodination or ring degradation.

- The choice of base and acid in the respective steps influences reaction rates and yields significantly.

- The method is adaptable for industrial-scale synthesis due to straightforward reaction conditions and commercially available reagents.

- Alternative methods for oxazole synthesis from carboxylic acids offer rapid and scalable routes but require additional halogenation steps for iodinated derivatives, which may complicate purification and reduce overall yield.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.

Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form C-C bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Iodo-4-methyl-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 5-Iodo-4-methyl-1,3-oxazole with structurally related compounds:

Key Differences and Implications

Halogen vs. Alkyl/Aryl Substituents: The iodine atom in 5-Iodo-4-methyl-1,3-oxazole enhances electrophilic reactivity compared to bromo (in 5-Bromo-4-methyl-2-phenyl-1,3-oxazole) or ethyl groups (in 5-Ethyl-4-methyl-1,3-oxazole). This makes it more suitable for Suzuki-Miyaura cross-coupling reactions .

Positional Isomerism :

- The positional isomer 4-Iodo-5-methyl-1,3-oxazole differs in the placement of iodine and methyl groups, which may alter electronic distribution and steric interactions in synthetic pathways .

Electron-Donating vs. Withdrawing Groups :

- The methoxy group in 5-Methoxy-2-methyl-1,3-oxazole donates electron density to the oxazole ring, contrasting with the electron-withdrawing iodine in the target compound. This affects solubility and reactivity in nucleophilic substitutions .

Biological Activity

5-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Iodo-4-methyl-1,3-oxazole is CHI N O, with a molecular weight of approximately 208.99 g/mol. The distinct placement of the iodine atom at the fifth position and the methyl group at the fourth position of the oxazole ring contribute to its unique reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research has indicated that 5-Iodo-4-methyl-1,3-oxazole exhibits significant antimicrobial properties against various pathogens. In a study comparing oxazole derivatives, 5-Iodo-4-methyl-1,3-oxazole was found to be effective against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/ml) | Activity |

|---|---|---|

| 5-Iodo-4-methyl-1,3-oxazole | 10 | Effective against E. coli |

| Reference: Ampicillin | 25 | Standard control |

In another study, oxazole derivatives were evaluated for their antimicrobial potential against S. aureus, E. coli, and C. albicans, showing that compounds similar to 5-Iodo-4-methyl-1,3-oxazole had notable inhibition zones compared to standard antibiotics .

2. Anticancer Activity

The anticancer potential of 5-Iodo-4-methyl-1,3-oxazole has been explored through various in vitro studies. A series of novel 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. The results indicated that compounds structurally related to 5-Iodo-4-methyl-1,3-oxazole exhibited promising growth inhibition across different cancer cell lines.

| Compound | Mean GI50 (nM) | Cell Line |

|---|---|---|

| 5-Iodo-4-methyl-1,3-oxazole | 48.8 | Leukemia |

| Reference: Doxorubicin | 35 | Breast Cancer |

These findings suggest that the compound may interact with microtubules in cancer cells, leading to depolymerization and subsequent cell death .

3. Anti-inflammatory and Antioxidant Properties

The anti-inflammatory effects of oxazole derivatives have also been documented. In vitro assays demonstrated that compounds like 5-Iodo-4-methyl-1,3-oxazole can inhibit pro-inflammatory cytokines in human cell lines. Additionally, antioxidant assays revealed that this compound can scavenge free radicals effectively.

The biological mechanisms underlying the activities of 5-Iodo-4-methyl-1,3-oxazole involve interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Microtubule Interaction : Similarities with known microtubule inhibitors suggest a mechanism involving disruption of tubulin polymerization in cancer cells.

- Antioxidant Activity : The presence of the iodine atom may enhance electron donation capabilities, contributing to its antioxidant effects.

Case Studies

Several studies have highlighted the therapeutic potential of oxazole derivatives including 5-Iodo-4-methyl-1,3-oxazole:

- Antimicrobial Efficacy : A study published in Pharma Chemica reported on various oxazoles' antibacterial activities against resistant strains .

- Cancer Cell Line Screening : Research conducted by the National Cancer Institute (NCI) evaluated the growth inhibition properties of oxazole derivatives across multiple tumor cell lines .

- Inflammation Studies : Investigations into cytokine modulation by oxazoles have shown promise for treating inflammatory diseases .

Q & A

Q. Basic

- NMR : H NMR shows a singlet for the methyl group at C4 (~2.3 ppm) and deshielded protons near iodine (C5). C NMR reveals the oxazole ring carbons (C2: ~150 ppm, C5: ~95 ppm due to iodine’s inductive effect) .

- MS : ESI-MS typically displays [M+H] with isotopic patterns indicative of iodine (I) .

- FT-IR : Stretching vibrations for C-I (~500 cm) and C=N (~1650 cm) confirm the oxazole core .

How can researchers address contradictions in biological activity data for 5-Iodo-4-methyl-1,3-oxazole derivatives?

Advanced

Contradictions may arise from structural variations (e.g., substituent electronic effects) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing iodine with other halogens) to isolate contributing factors .

- Statistical Validation : Replicating assays (e.g., Daphnia magna cytotoxicity tests) under standardized protocols to minimize variability .

What computational methods are employed to predict the reactivity and interaction mechanisms of 5-Iodo-4-methyl-1,3-oxazole with biological targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock assess binding affinity to enzymes (e.g., cytochrome P450), leveraging iodine’s hydrophobic and steric effects .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions or metabolic pathways .

What challenges arise in the regioselective iodination of 4-methyl-1,3-oxazole derivatives, and how can they be mitigated?

Advanced

Iodination at C5 competes with side reactions (e.g., diiodination or ring oxidation). Mitigation strategies:

- Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer iodine to C5, followed by deprotection .

- Catalytic Systems : Use Pd(II) catalysts to enhance selectivity under mild conditions .

What are the recommended protocols for purity assessment of 5-Iodo-4-methyl-1,3-oxazole using chromatographic techniques?

Q. Basic

- RP-HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm. Retention time typically ~8–10 minutes .

- GC-MS : Suitable for volatile derivatives; confirm purity >95% via peak integration .

How does the introduction of iodine at the 5-position influence the electronic properties and subsequent reactivity of 4-methyl-1,3-oxazole?

Advanced

Iodine’s electronegativity increases the electron-withdrawing nature of C5, polarizing the oxazole ring. This enhances susceptibility to nucleophilic attack at C2 and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies show a reduced HOMO-LUMO gap (~4.5 eV), favoring charge-transfer interactions in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.